molecular formula C17H11NS B14728264 2-Phenylbenzo[f][1,3]benzothiazole CAS No. 5325-19-9

2-Phenylbenzo[f][1,3]benzothiazole

Cat. No.: B14728264
CAS No.: 5325-19-9
M. Wt: 261.3 g/mol
InChI Key: CYVZJVLKLDQVRY-UHFFFAOYSA-N
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Description

2-Phenylbenzo[f][1,3]benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, which contains both sulfur and nitrogen atoms. The phenyl group attached to the benzothiazole core enhances its chemical properties and potential applications. Benzothiazole derivatives, including this compound, are known for their diverse biological activities and have been extensively studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbenzo[f][1,3]benzothiazole typically involves the cyclization of 2-aminothiophenol with aromatic aldehydes. One common method includes the use of 2-aminothiophenol and benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another approach involves the coupling of 2-bromo benzothiazole with phenylboronic acid pinacol ester, catalyzed by palladium (Pd(dppf)Cl2) in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzo[f][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-Phenylbenzo[f][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

2-Phenylbenzo[f][1,3]benzothiazole can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its phenyl group, which enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

5325-19-9

Molecular Formula

C17H11NS

Molecular Weight

261.3 g/mol

IUPAC Name

2-phenylbenzo[f][1,3]benzothiazole

InChI

InChI=1S/C17H11NS/c1-2-6-12(7-3-1)17-18-15-10-13-8-4-5-9-14(13)11-16(15)19-17/h1-11H

InChI Key

CYVZJVLKLDQVRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3S2

Origin of Product

United States

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